molecular formula C16H9N7O2S2 B5410830 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole

5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole

Cat. No.: B5410830
M. Wt: 395.4 g/mol
InChI Key: MOLAEJMAOSLVHB-UHFFFAOYSA-N
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Description

The compound “5-methyl-3-[(4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole” is a complex organic molecule that contains several heterocyclic moieties, including a benzothiadiazole ring, a triazino ring, and an indole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzothiadiazole ring might be formed using a reaction similar to the one used to synthesize 2,1,3-benzothiadiazole . The indole and triazino rings could be formed using methods similar to those described in the literature for the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiadiazole and indole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the sulfur atom, and the aromatic rings. The nitro group is electron-withdrawing, which could make the benzothiadiazole ring more susceptible to electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in the context of drug discovery .

Properties

IUPAC Name

5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-4-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N7O2S2/c1-22-10-5-3-2-4-8(10)12-15(22)17-16(19-18-12)26-11-7-6-9-13(21-27-20-9)14(11)23(24)25/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLAEJMAOSLVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C5=NSN=C5C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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